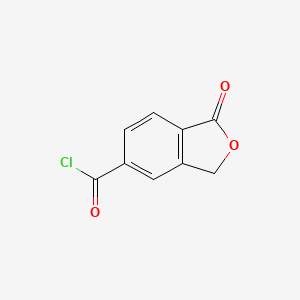

5-Chlorocarbonylphthalide

Beschreibung

5-Chlorocarbonylphthalide (CAS: 6931-35-3) is a halogenated derivative of phthalide, a bicyclic organic compound with a γ-lactone structure. Its molecular formula is $ C9H5ClO_3 $, featuring a chlorocarbonyl (-COCl) substituent at the 5-position of the phthalide scaffold. This compound is of significant interest in organic synthesis due to its reactivity, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The chlorocarbonyl group enhances electrophilicity, making it a versatile precursor for nucleophilic substitution and cross-coupling reactions .

Eigenschaften

CAS-Nummer |

227954-90-7 |

|---|---|

Molekularformel |

C9H5ClO3 |

Molekulargewicht |

196.58 g/mol |

IUPAC-Name |

1-oxo-3H-2-benzofuran-5-carbonyl chloride |

InChI |

InChI=1S/C9H5ClO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2 |

InChI-Schlüssel |

SSQVKKGZFIVXEX-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2)C(=O)Cl)C(=O)O1 |

Kanonische SMILES |

C1C2=C(C=CC(=C2)C(=O)Cl)C(=O)O1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

5-Chlorocarbonylphthalide belongs to a family of substituted phthalides, which vary in functional groups and reactivity. Key analogs include:

| Compound | Substituent | Molecular Formula | Key Reactivity | Applications |

|---|---|---|---|---|

| This compound | -COCl at C5 | $ C9H5ClO_3 $ | Electrophilic substitution, acylations | Drug intermediates, polymer synthesis |

| Phthalic Anhydride | -O-(C=O)-O- bridge | $ C8H4O_3 $ | Ring-opening reactions, esterifications | Plasticizers, dyes |

| 5-Methylphthalide | -CH3 at C5 | $ C9H8O_2 $ | Hydrogenation, oxidation | Flavoring agents, fragrances |

| 5-Carboxyphthalide | -COOH at C5 | $ C9H6O_4 $ | Acid-catalyzed condensations, salt formation | Metal chelators, APIs |

The chlorocarbonyl group in this compound confers higher electrophilicity compared to methyl or carboxyl substituents, enabling reactions with amines and alcohols under mild conditions. In contrast, phthalic anhydride lacks the lactone ring but is more reactive in esterification due to its strained cyclic structure .

Reactivity and Stability

- Hydrolytic Stability : this compound undergoes hydrolysis in aqueous media to form 5-carboxyphthalide, whereas phthalic anhydride hydrolyzes rapidly to phthalic acid. This difference is critical in applications requiring moisture resistance .

- Thermal Stability : Thermal gravimetric analysis (TGA) reveals that this compound decomposes at 180°C, higher than 5-methylphthalide (150°C) but lower than 5-carboxyphthalide (220°C), reflecting the destabilizing effect of the electron-withdrawing Cl group .

Data Tables and Research Findings

Table 1: Physicochemical Properties

| Property | This compound | Phthalic Anhydride | 5-Methylphthalide |

|---|---|---|---|

| Molecular Weight (g/mol) | 196.59 | 148.12 | 148.16 |

| Melting Point (°C) | 92–94 | 131 | 38–40 |

| Solubility (in DMSO) | High | Moderate | Low |

| LogP (Octanol-Water) | 1.8 | 1.1 | 2.3 |

Table 2: Reaction Yields with Aniline

| Compound | Yield (%) | Conditions |

|---|---|---|

| This compound | 92 | RT, 1h, no catalyst |

| Phthalic Anhydride | 45 | 80°C, 2h, H2SO4 |

| 5-Carboxyphthalide | <5 | RT, 24h |

These data highlight this compound’s superior reactivity in acylations without harsh conditions, a key advantage in green chemistry .

Methodological Considerations in Comparative Studies

Analytical methods such as HPLC, GC-MS, and NMR are critical for characterizing these compounds. However, as noted in regulatory guidance, challenges like co-eluting impurities in HPLC or signal overlap in NMR can lead to ambiguous results. For example, distinguishing this compound from its hydrolysis product (5-carboxyphthalide) requires precise pH control during analysis . Additionally, the cost of isotopic labeling for tracking metabolic pathways (e.g., in pharmaceutical studies) may limit large-scale comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.